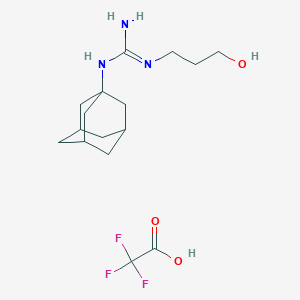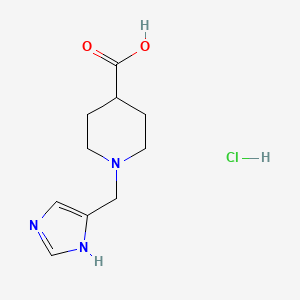
N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene regulation and are involved in various cellular processes, including inflammation and cancer. CPI-455 has shown promising results in preclinical studies, suggesting its potential as a therapeutic agent for various diseases.
Mécanisme D'action
N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene regulation. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide disrupts gene expression and leads to the downregulation of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In animal models of inflammatory diseases, N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide reduces inflammation and improves lung function. N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has also been shown to have an effect on the immune system, promoting the differentiation of T cells into regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it suitable for structure-activity relationship studies. N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has also shown good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has some limitations, including low solubility and poor selectivity for BET proteins.
Orientations Futures
There are several future directions for the study of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide. One direction is to optimize the chemical structure of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide to improve its potency and selectivity for BET proteins. Another direction is to investigate the potential of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, the combination of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide with other therapies, such as chemotherapy and immunotherapy, could be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide involves several steps, starting with the reaction of 1H-indazole-3-carboxylic acid with 1-cyclohexyl-3-chloropropanol in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, protection, and deprotection, to yield N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide. The synthesis of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has been optimized to achieve high yields and purity, making it suitable for further studies.
Applications De Recherche Scientifique
N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has been extensively studied in preclinical models, including cell lines and animal models. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma.
Propriétés
IUPAC Name |
N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-11-10-14(12-6-2-1-3-7-12)18-17(22)16-13-8-4-5-9-15(13)19-20-16/h4-5,8-9,12,14,21H,1-3,6-7,10-11H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXYPATVXFYEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCO)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride](/img/structure/B7359346.png)
![Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride](/img/structure/B7359349.png)

![methyl (2S)-2-[(5-aminopyridine-2-carbonyl)amino]propanoate;hydrochloride](/img/structure/B7359355.png)

![2-[2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7359370.png)
![N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359380.png)
![1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea](/img/structure/B7359388.png)

![N-[2-(4-chlorophenyl)sulfonylethyl]morpholine-4-carboxamide](/img/structure/B7359404.png)
![N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359418.png)
